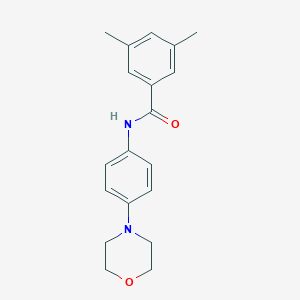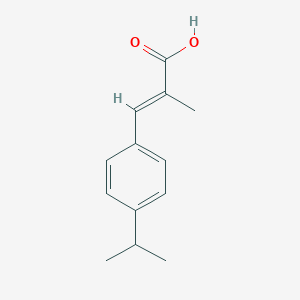
3,3-dimethyl-N-(naphthalen-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-N-(naphthalen-1-yl)butanamide is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMNB, and it is a derivative of the synthetic cannabinoid JWH-018. The compound has been synthesized using various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
DMNB acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain. The activation of the CB1 receptor by DMNB leads to the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. DMNB also has a high affinity for the CB2 receptor, which is primarily found in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
DMNB has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. DMNB has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders. However, DMNB has also been shown to have adverse effects, including tachycardia, hypertension, and seizures.
实验室实验的优点和局限性
DMNB has several advantages for use in lab experiments, including its high potency, stability, and selectivity for the CB1 receptor. However, DMNB also has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on DMNB, including the development of more selective agonists for the CB1 receptor, the investigation of the potential therapeutic applications of DMNB in neurological disorders, and the exploration of the potential adverse effects of DMNB on the cardiovascular system. Additionally, further research is needed to determine the optimal dosage and administration of DMNB for various applications.
合成方法
DMNB can be synthesized using various methods, including the use of reductive amination and the use of palladium-catalyzed coupling reactions. One of the most common methods for synthesizing DMNB is through the use of reductive amination. This method involves the reaction of 1-naphthylacetone with isobutyraldehyde in the presence of ammonium acetate and sodium cyanoborohydride. The resulting product is then purified and characterized using various analytical techniques.
科学研究应用
DMNB has been studied for its potential applications in various fields, including medicinal chemistry, forensic science, and neuroscience. In medicinal chemistry, DMNB has been studied as a potential therapeutic agent for various conditions, including pain, inflammation, and anxiety. In forensic science, DMNB has been used as a marker for the detection of synthetic cannabinoids in biological samples. In neuroscience, DMNB has been studied for its effects on the endocannabinoid system and its potential role in the treatment of neurological disorders.
属性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
3,3-dimethyl-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)11-15(18)17-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3,(H,17,18) |
InChI 键 |
LJTMVYCDNDTDCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=CC=CC2=CC=CC=C21 |
规范 SMILES |
CC(C)(C)CC(=O)NC1=CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)
![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)




![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)

